Product packaging for Calix[4]-bis-1,2-benzo-crown-6(Cat. No.:CAS No. 157769-17-0)

Calix[4]-bis-1,2-benzo-crown-6

Cat. No.: B124721
CAS No.: 157769-17-0
M. Wt: 925.1 g/mol
InChI Key: HQBHRJNTROESEU-UHFFFAOYSA-N
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Description

Calix[4]-bis-1,2-benzo-crown-6 is a macrocyclic ligand in which a calix[4]arene platform is integrated with two 1,2-benzo-crown-6 ether moieties. This molecular design is renowned for its high efficiency and selectivity in the complexation and solvent extraction of cesium ions (Cs+) from complex aqueous mixtures, making it a critical compound in nuclear waste remediation research . The ligand's exceptional Cs+ selectivity over other alkali and alkaline earth metal ions, even in the presence of much higher concentrations of competing cations like sodium, is attributed to the pre-organized, three-dimensional cavity that is highly complementary to the Cs+ ion size . The complexation mechanism involves synergistic interactions, where the crown ether oxygen atoms coordinate with the cesium cation, while the aromatic electron systems of the calixarene engage in stabilizing cation-π interactions . Primary research applications focus on the development of advanced solvent extraction processes and supported liquid membrane systems for the selective recovery of radioactive cesium-137 (137Cs) from high-level liquid waste (HLLW) generated in the nuclear fuel cycle . Studies have evaluated this class of compounds for efficient Cs+ separation from acidic solutions, which is vital for reducing the long-term radiotoxicity and heat load of nuclear waste, thereby facilitating safer disposal . The compound is for research use in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C56H60O12 B124721 Calix[4]-bis-1,2-benzo-crown-6 CAS No. 157769-17-0

Properties

IUPAC Name

3,6,9,16,19,22,36,39,42,49,52,55-dodecaoxanonacyclo[32.32.1.124,57.02,63.010,15.023,28.030,35.043,48.056,61]octahexaconta-1(66),2(63),10,12,14,23,25,27,30,32,34,43,45,47,56(61),57,59,64-octadecaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C56H60O12/c1-2-18-50-49(17-1)61-29-21-57-25-33-65-53-41-9-5-10-42(53)38-46-14-8-16-48-40-44-12-6-11-43(54(44)66-34-26-58-22-30-62-50)39-47-15-7-13-45(37-41)55(47)67-35-27-59-23-31-63-51-19-3-4-20-52(51)64-32-24-60-28-36-68-56(46)48/h1-20H,21-40H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQBHRJNTROESEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC=C2OCCOCCOC3=C4CC5=CC=CC6=C5OCCOCCOC7=CC=CC=C7OCCOCCOC8=C(CC9=CC=CC(=C9OCCO1)C6)C=CC=C8CC3=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C56H60O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

925.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of Calix 1 Bis 1,2 Benzo Crown 6

Established Synthetic Routes to Calixnih.gov-bis-1,2-benzo-crown-6 Analogues

The synthesis of calix nih.govarene-crown-6 derivatives is a multi-step process that typically begins with a parent calix nih.govarene. A general approach involves the dialkylation of the phenolic hydroxyl groups on the lower rim of the calix nih.govarene with a diol or its ditosylate ester.

A common precursor for these syntheses is p-tert-butylcalix nih.govarene, which can be selectively functionalized. For instance, the synthesis of calix nih.govarene-bis(t-octylbenzo-18-crown-6) highlights a representative strategy where the calixarene (B151959) is treated with the appropriate benzo-crown ether precursors ornl.govresearchgate.net. The synthesis of 1,3-dioctyloxycalix nih.govarene-18-crown-6, a key extractant for Cesium-137, further illustrates the established methodologies in this field, emphasizing the importance of high-purity synthesis for practical applications barc.gov.in.

The synthesis of calix nih.govazacrown derivatives involves reacting a calix nih.govarene diester with ethylenediamine. This is followed by formylation to produce a dialdehyde, which can then be reacted with various sulfonamides to yield the final products nih.gov.

Another approach involves the synthesis of molecular clips where two calix nih.govarene units are attached to a central diaza-18-crown-6 or diamino-dibenzo-18-crown-6 core. This is achieved through an acylation reaction between a mono(carboxymethoxy)-substituted p-tert-butylcalix nih.govarene and the respective crown ether in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) mdpi.com.

The reaction conditions, such as the choice of base and solvent, are crucial for controlling the conformation of the final product, leading to different isomers (e.g., cone, partial cone, 1,3-alternate).

Strategies for Introducing Substituents and Functional Groups on Calixnih.gov-bis-1,2-benzo-crown-6

The functionalization of the Calix nih.gov-bis-1,2-benzo-crown-6 scaffold can be achieved at either the upper (para-position of the phenyl rings) or the lower (phenolic hydroxyls) rim. This allows for the fine-tuning of the molecule's properties, such as solubility, ion selectivity, and spectroscopic characteristics nih.govresearchgate.net.

To enhance the applicability of these compounds in aqueous media, water-solubilizing groups are often introduced. A common strategy is the sulfonation of the upper rim of the calixarene. For example, water-soluble calix nih.govarene sulfonamide analogues have been prepared by reacting p-tert-butylcalix nih.govarene with chlorosulfonic acid. The resulting chlorosulfonated derivative is then treated with amines, such as N,N'-dimethylethylenediamine, to introduce further functionality mdpi.com. The introduction of quaternary ammonium (B1175870) salts is another method to impart water solubility mdpi.com.

The incorporation of proton-ionizable groups allows for the modulation of the ligand's binding properties with pH. Carboxylic acid and phenolic hydroxyl groups are common functionalities for this purpose. For instance, di-ionizable calix nih.govarene-1,3-crown-4 ligands have been synthesized, which can exist in different conformations acs.org. The protonation constants of a calix nih.gov-cyclen-benzo-crown-6 derivative have been determined by potentiometric titration, demonstrating the influence of the macrocyclic structure on the basicity of the appended amine groups researchgate.net. The synthesis of such derivatives often involves the selective alkylation of the lower rim hydroxyl groups with reagents containing protected acidic functionalities, which are later deprotected.

For sensing applications, fluorogenic groups can be attached to the calix nih.gov-bis-benzo-crown-6 framework. These derivatives can signal the binding of a guest ion through changes in their fluorescence properties. A notable example is the synthesis of fluorescent molecular sensors based on calix nih.govbiscrowns where a dioxycoumarin fluorophore is incorporated into one or both of the crown ether loops rsc.org. The synthesis of novel fluorophores, such as bisbenzo[f]isoindolylidenes, from easily accessible precursors also presents opportunities for creating new fluorescent derivatives of calix nih.gov-bis-benzo-crown-6 nih.govrsc.org.

The following table summarizes the stability constants for 1:1 complexes of a coumarin-appended calix nih.govbiscrown (Calix-COU1) with various cations in ethanol.

CationStability Constant (log K₁)Selectivity (Cs⁺ vs. Na⁺)Selectivity (K⁺ vs. Na⁺)
Na⁺< 2~4 x 10⁴> 500
K⁺4.7
Cs⁺6.6
Data sourced from a study on fluorescent molecular sensors based on calix nih.govbiscrowns. rsc.org

A bisglycolamide substituted calix-benzo-crown-6 (CBCBGA) ionophore has been synthesized and characterized for its high selectivity towards cesium ions. The synthesis of this derivative involves functionalizing the calix nih.govarene-benzo-crown-6 scaffold with bisglycolamide moieties rsc.org. This type of functionalization is particularly relevant for applications in the selective extraction of radionuclides from nuclear waste rsc.org. The extraction of cesium is influenced by factors such as the acidity of the aqueous phase, the concentration of the ionophore, and the nitrate (B79036) ion concentration rsc.org.

A wide array of other functional groups has been incorporated into the calix nih.govarene-crown-6 framework to create molecules with tailored properties. These include:

Sulphonamide Schiff Bases: Novel calix nih.govazacrown substituted sulphonamide Schiff bases have been synthesized by reacting calix nih.govazacrown aldehydes with various substituted sulphonamides nih.gov.

Molecular Clips: Calix nih.govarene units have been attached as pendant groups to a central diaza-18-crown-6 or diamino-dibenzo-18-crown-6 core, creating "molecular clips" with specific complexing abilities mdpi.com.

Nanocones: Functionalized calix nih.govnanocones with methoxy (B1213986) groups on both the upper and lower rims have been synthesized, demonstrating high selectivity for sodium ions nih.gov.

These examples showcase the versatility of the calix nih.govarene-crown-6 platform for the development of new supramolecular architectures with diverse applications.

Yield Optimization and Scalability Considerations in Calixrsc.org-bis-1,2-benzo-crown-6 Synthesis

The effective synthesis of Calix rsc.org-bis-1,2-benzo-crown-6 hinges on strategies that maximize reaction yields and allow for the transition from laboratory-scale batches to large-scale manufacturing. Research in this area focuses on reaction conditions, choice of reagents, and the scalability of the precursor synthesis, which are critical for enabling the compound's use in applications such as selective ion extraction. google.combarc.gov.in

Yield Optimization

The primary strategy for synthesizing calix rsc.orgarene crown ethers involves the reaction of a calix rsc.orgarene derivative with appropriate dietherifying agents, such as dimesylates or ditosylates, in the presence of a base. google.comnih.gov The optimization of this reaction is significantly influenced by the choice of base, which can act as a template to promote the desired cyclization.

Key factors influencing yield include:

Template-Assisted Synthesis: The use of specific alkali metal carbonates as bases is a cornerstone of high-yield synthesis. Cesium carbonate (Cs2CO3) is particularly effective. google.com The cesium ion's size is well-suited to fit within the forming crown ether cavity, organizing the reactant molecules into a favorable geometry for cyclization. This "template effect" significantly enhances the efficiency of the ring-closing reaction, leading to higher yields of the desired 1,3-alternate conformer, which is crucial for its ion-binding properties. google.comresearchgate.net

Reaction Conditions: The choice of solvent and base plays a critical role. For instance, the reaction of p-tert-butylcalix rsc.orgarene with benzo ditosylates using potassium carbonate (K2CO3) in dichloromethane (B109758) has been reported to produce calix-benzocrown-6 derivatives with yields ranging from 36% to 81%. nih.gov While effective, the use of a cesium template is often preferred for achieving consistently higher yields. google.com

The following table summarizes representative findings on the impact of reaction conditions on the yield of calix rsc.orgarene crown ether synthesis.

Calix rsc.orgarene PrecursorBridging ReagentBaseSolventReported YieldReference
p-tert-Butylcalix rsc.orgareneBenzo DitosylatesK₂CO₃Dichloromethane36-81% nih.gov
Calix rsc.orgarene DerivativesDimesylatesCs₂CO₃Not specifiedHigh google.com
25,27-Dialkoxycalix rsc.orgarenesTetraethylene glycol di-p-toluenesulfonateCs₂CO₃Not specified40-57% researchgate.net

Scalability Considerations

The transition from laboratory synthesis to industrial production introduces several challenges that must be addressed to ensure an economically viable and efficient process.

Precursor Availability: The scalability of the entire process is fundamentally dependent on the availability of the calix rsc.orgarene starting material. Fortunately, highly selective and high-yield syntheses for the production of calix rsc.orgarenes have been developed that are amenable to large-scale manufacturing. nih.gov These methods can achieve purities greater than 98% and yields exceeding 80%, with isolation often requiring only simple filtration. nih.gov

Process Simplification: For industrial-scale operations, purification methods must be efficient and straightforward. The high selectivity afforded by template-driven synthesis minimizes the formation of byproducts, which simplifies downstream processing. nih.gov This reduces the reliance on complex and costly purification techniques like column chromatography, making processes based on filtration and crystallization more feasible.

Quality Control: The end-use of Calix rsc.org-bis-1,2-benzo-crown-6, particularly in applications like the separation of cesium from nuclear waste, demands high purity (≥ 99%). barc.gov.in Therefore, robust synthesis, purification, and quality control procedures must be established and validated for large-scale production to ensure consistent product quality and performance. barc.gov.in

Host Guest Complexation Thermodynamics and Kinetics of Calix 1 Bis 1,2 Benzo Crown 6

Alkali Metal Cation Complexation by Calixnih.gov-bis-1,2-benzo-crown-6

The unique architecture of Calix nih.gov-bis-1,2-benzo-crown-6, featuring a pre-organized cavity formed by two crown-6 ether loops bridged by a calix nih.govarene platform, makes it an exceptional receptor for alkali metal cations. Its complexation behavior is characterized by high selectivity, particularly for larger alkali metal ions.

Cesium Ion (Cs+) Complexation: Affinity, Stoichiometry, and Stability Constants

Calix nih.gov-bis-1,2-benzo-crown-6 and its analogues are renowned for their high affinity and selectivity for the cesium ion (Cs+). This strong interaction is largely attributed to the ideal size complementarity between the Cs+ cation and the dual crown-6 ether cavities. Research indicates that the complexation often results in a 1:1 stoichiometry, although 1:2 and 2:1 metal-to-ligand complexes have also been observed under certain conditions. nih.govresearchgate.netscispace.com

The stability of these complexes is significant, as evidenced by their stability constants (log K). For instance, a derivative, calix nih.govarene-bis(t-octylbenzo-18-crown-6), exhibits a high stability constant (log βorg) of 9.9 ± 0.1 for its Cs+ complex in water-saturated phenyltrifluoromethyl sulfone. In nitrobenzene (B124822), another derivative forms a Cs+ complex with a stability constant (log βnb) of 8.8 ± 0.1. ornl.gov The affinity for Cs+ can be influenced by the solvent system; studies on related calix nih.govarene-bis(crown-6-ether) derivatives show that the affinity increases with a higher ethanol-to-water ratio in solvent mixtures. nih.gov This high affinity is not only due to the size match but is also enhanced by π-interactions between the cation and the benzene (B151609) rings of the calixarene (B151959) backbone. nih.gov

Table 1: Stability Constants for Cesium Ion (Cs+) Complexation with Calix nih.gov-crown-6 Derivatives

Compound Solvent Stoichiometry (Ligand:Ion) log K
Calix nih.govarene-bis(t-octylbenzo-18-crown-6) Phenyltrifluoromethyl sulfone (water-sat.) 1:1 9.9
Calix nih.govarene-(1,2-phenylene-crown-6,crown-6) Nitrobenzene-d5 1:1 8.8
Calix-COU2 (a bis(crown-6-ether)) 9:1 H2O/EtOH 1:1 > 3.7
Calix-COU2 (a bis(crown-6-ether)) Ethanol 1:1 > 6.85

Francium Ion (Fr+) Complexation Studies with Calixnih.gov-bis-1,2-benzo-crown-6

Studies have demonstrated for the first time that the "cesium-selective" Calix nih.gov-bis-1,2-benzo-crown-6 family also exhibits a high affinity for the heavier and rarer francium ion (Fr+). nih.govacs.org In comparative transport studies from an aqueous sodium nitrate (B79036) solution into 1,2-dichloroethane, Calix nih.gov-bis-1,2-benzo-crown-6 showed higher distribution ratios for Fr+ than for Cs+. nih.govacs.org This finding suggests that the peak selectivity for alkali metal ions by this class of macrocycles may lie with an element heavier than cesium. acs.org The effective extraction and clean separation of 221Fr+ from its parent 225Ac and matrix Na+ ions have been successfully demonstrated, highlighting the potential of this ligand in radiochemical separations. nih.govacs.org

Rubidium (Rb+), Potassium (K+), Sodium (Na+), and Lithium (Li+) Interactions and Selectivity Ratios

The complexation stability of Calix nih.gov-bis-1,2-benzo-crown-6 with alkali metals generally increases with the increasing ionic radius of the cation. nih.gov Consequently, it shows a pronounced preference for larger ions like Cs+ and Rb+ over smaller ones like K+, Na+, and Li+. The selectivity is particularly remarkable when comparing cesium to sodium. For a related calix nih.gov-bis-crown-6 compound, a Cs+/Na+ selectivity ratio of 2 x 10³ was observed in methanol. researchgate.net This high selectivity is ascribed to the excellent size match for Cs+ and the inability of the crown ether loops, constrained by the calixarene platform, to effectively wrap around the smaller Na+ ion. researchgate.net NMR spectroscopy studies confirm that while the ligand can coordinate smaller ions like Na+, the stability of the complexes follows the trend Cs+ > Rb+ > K+ > Na+. nih.govresearchgate.net The interaction with larger cations is further stabilized by significant π-interactions with both metal-facing benzene rings of the calixarene, an effect that is less pronounced for smaller ions like K+. nih.gov

Competitive Binding Studies of Alkali Metal Cations with Calixnih.gov-bis-1,2-benzo-crown-6

Competitive binding experiments further underscore the pronounced selectivity of Calix nih.gov-bis-1,2-benzo-crown-6 for larger alkali metal cations. In competitive solvent extraction studies from aqueous solutions into chloroform, derivatives of this ligand consistently demonstrate high efficiency and selectivity for Cs+ over other alkali metals. rsc.org Competitive NMR studies have corroborated these findings, establishing a clear trend in complex stability that increases with the ionic radius of the alkali metal. nih.gov This preference for Cs+ is so strong that even in the presence of a vast excess of competing ions like Na+, as found in nuclear waste, these calixarenes can selectively extract cesium. kuleuven.be The introduction of proton-ionizable groups onto the calixarene framework can further enhance the extraction efficiency while maintaining high Cs+ selectivity. rsc.org

Other Metal Cation Complexation (e.g., Cu(II), Zn(II), Ag(I)) by Calixnih.gov-bis-1,2-benzo-crown-6 Derivatives

Derivatives of Calix nih.gov-bis-1,2-benzo-crown-6 have been synthesized and studied for their ability to complex with a range of other metal cations, including transition metals and post-transition metals. The introduction of different functional groups and binding sites allows for the tuning of the ligand's selectivity.

For example, a calix nih.gov-cyclen-benzo-crown-6 derivative has been shown to form complexes with both Copper(II) and Zinc(II). researchgate.net Potentiometric titrations in a 40% CH2Cl2/CH3OH mixture revealed the formation of several complexed species with stability constants determined for each. researchgate.net Similarly, mono-ionizable calix nih.govarene-benzocrown-6 ligands have been investigated for the solvent extraction of Silver(I) from aqueous solutions into chloroform, demonstrating the influence of structural variations on metal ion extraction efficiency. researchgate.net Other research has focused on bis-imidazole-calix nih.govarene systems, which efficiently bind a series of biorelevant transition metal cations, including Cu2+ and Zn2+, via coordination with the imidazole (B134444) arms. nih.gov

Table 2: Stability Constants for Other Metal Cation Complexation with Calix nih.gov-crown-6 Derivatives

Ligand Metal Ion Species log K Solvent System
Calix nih.gov-cyclen-benzo-crown-6 Cu(II) [CuL]2+ 19.33 40% CH2Cl2/CH3OH
Calix nih.gov-cyclen-benzo-crown-6 Cu(II) [CuLH]3+ 28.02 40% CH2Cl2/CH3OH
Calix nih.gov-cyclen-benzo-crown-6 Cu(II) [CuLH2]4+ 34.69 40% CH2Cl2/CH3OH
Calix nih.gov-cyclen-benzo-crown-6 Zn(II) [ZnL]2+ 14.80 40% CH2Cl2/CH3OH
Calix nih.gov-cyclen-benzo-crown-6 Zn(II) [ZnLH]3+ 24.31 40% CH2Cl2/CH3OH
Calix nih.gov-cyclen-benzo-crown-6 Zn(II) [ZnLH2]4+ 31.06 40% CH2Cl2/CH3OH
Calix nih.govarene-benzocrown-6 derivative Ba(II) [BaL] 6.6 Acetonitrile
Calix nih.govarene-benzocrown-6 derivative Sr(II) [SrL] 6.4 Acetonitrile
Calix nih.govarene-benzocrown-6 derivative Pb(II) [PbL] 8.0 Acetonitrile

Non-Metallic Guest Complexation (e.g., Organic Ammonium (B1175870) Ions) by Calixnih.gov-bis-1,2-benzo-crown-6 Analogues

Analogues of Calix nih.gov-bis-1,2-benzo-crown-6 are also capable of recognizing and binding non-metallic guests, particularly organic ammonium ions. This binding is typically driven by hydrogen bonding between the ammonium group's N+–H bonds and the oxygen atoms of the crown ether macrocycle. nih.gov The pre-organized cyclic arrangement of the crown ether component is crucial for this recognition. nih.gov

Theoretical studies on tetrahomodioxacalix nih.govbiscrowns have explored the conformational features and complexation behavior upon ammonium ion binding. researchgate.net These analyses show that the stability and geometry of the resulting complexes are directly related to the number of hydrogen bonds formed between the oxygen lone pairs of the host and the ammonium hydrogens of the guest. researchgate.net The hydrophobic cavity of the calixarene can also play a role in stabilizing the complex by encapsulating parts of the organic guest molecule. nih.gov

Thermodynamic Parameters of Calixnih.gov-bis-1,2-benzo-crown-6 Complexation

The stability and selectivity of a host-guest complex are defined by key thermodynamic parameters. These values quantify the strength of the interaction and the energetic forces that drive the complexation process, providing a deeper understanding of the molecular recognition event.

Determination of Stability Constants (log β)

The stability constant (log β) is a direct measure of the strength of the association between the host and guest. High log β values indicate the formation of a stable complex. For Calix nih.gov-bis-1,2-benzo-crown-6 and its derivatives, stability constants have been determined for various cations, revealing a strong affinity for larger ions that fit well within the dual crown-ether cavities.

Research has shown that calix nih.govarene-bis(t-octylbenzo-18-crown-6) can form complexes with one or two cesium ions (Cs⁺). In a nitrobenzene-d₅ solvent, the stability constant for the first complex (L·Cs⁺) was determined to be log β = 8.8 ± 0.1. The formation of a second complex (L·2Cs⁺) is also observed, with a cumulative stability constant of log β = 15.1 ± 0.3.

Furthermore, this class of calixarenes exhibits remarkable affinity for other large univalent cations. The complex with the thallium ion (Tl⁺) in a phenyltrifluoromethyl sulfone solvent was found to have an extraordinarily high stability constant of log β = 13.1 ± 0.2. ornl.gov The binding abilities of a 1,3-calix nih.govbiscrown-6 derivative toward barium (Ba²⁺) and calcium (Ca²⁺) have also been established in methanol, where 2:1 metal-to-ligand complexes were formed. scispace.com

Guest CationStoichiometry (Host:Guest)Solventlog β (Stability Constant)
Cs⁺1:1Nitrobenzene-d₅8.8 ± 0.1
Cs⁺1:2Nitrobenzene-d₅15.1 ± 0.3
Tl⁺1:1Phenyltrifluoromethyl sulfone13.1 ± 0.2 ornl.gov

Enthalpy (ΔH) and Entropy (ΔS) Changes during Complexation

The formation of a host-guest complex is governed by the Gibbs free energy change (ΔG), which is composed of enthalpic (ΔH) and entropic (ΔS) contributions. The enthalpy change reflects the energy released or absorbed from bond formation and conformational changes, while the entropy change relates to the change in disorder of the system, including the release of solvent molecules.

For many calixarene-guest complexation events, the process is predominantly enthalpy-driven. nih.govnankai.edu.cn This indicates that the stability of the complex arises primarily from favorable interactions such as ion-dipole forces, hydrogen bonds, and van der Waals interactions between the host and guest, which release energy. nankai.edu.cn In such cases, the entropy change is often negative (unfavorable) due to the increased order as the host and guest associate. nankai.edu.cn

Kinetic Aspects of Host-Guest Recognition by Calixnih.gov-bis-1,2-benzo-crown-6

Beyond thermodynamic stability, the kinetics of complexation and decomplexation are crucial for understanding the dynamic behavior of host-guest systems. These kinetic parameters determine how quickly a host can capture and release a guest, which is vital for applications such as ion transport and sensing.

Chemical Exchange Dynamics (τex) of Complexes

The rate at which a guest ion moves in and out of a host molecule's binding site is described by its chemical exchange dynamics. The correlation time of chemical exchange (τex) provides insight into the lability of the complex. Using saturation-transfer ¹³³Cs NMR techniques, the dynamics of cesium ion exchange with calix nih.govarene-bis(t-octylbenzo-18-crown-6) have been quantified.

The exchange between the singly-bound (L·Cs⁺) and doubly-bound (L·2Cs⁺) cesium complexes was found to have a correlation time of τex = 33.6 ms. The exchange between the doubly-bound complex and free Cs⁺ ions in solution occurred slightly faster, with a τex of 29.2 ms. These millisecond-scale exchange times indicate a dynamic but stable interaction, where the guest ion is held securely but can be exchanged on a timescale measurable by NMR.

Exchange Processτex (Correlation Time)
L·Cs⁺ ↔ L·2Cs⁺33.6 ms
L·2Cs⁺ ↔ Free Cs⁺29.2 ms

Rate Constants of Complexation and Decomplexation

The rates of the forward (complexation) and reverse (decomplexation) reactions provide a detailed picture of the kinetic profile. Studies on a sulfonated derivative of calix nih.govarene-bis(crown-6-ether) have revealed the second-order rate constants for the inclusion of cesium ions.

The solvent plays a critical role in modulating these rates. For instance, the second-order rate constant for the binding of the first Cs⁺ ion to a sulfonated calix-bis-crown in water was measured at (9.7 ± 0.3) x 10⁴ M⁻¹s⁻¹. In a 1:9 water/ethanol mixture, this rate increased dramatically to (6.3 ± 0.4) x 10⁹ M⁻¹s⁻¹. This significant increase highlights the influence of solvent composition on the energy barrier for complexation.

Mechanistic Insights into Ion Selectivity and Molecular Recognition by Calix 1 Bis 1,2 Benzo Crown 6

Structural Factors Governing Cesium Selectivity

The high selectivity of Calix nih.gov-bis-1,2-benzo-crown-6 for cesium ions is not a result of a single feature but rather a synergistic interplay of several structural factors. These include the specific conformation of the calixarene (B151959) platform, the precise size of the crown ether cavities, and the electronic contributions of the aromatic rings.

Calix nih.govarenes can exist in several conformations, but it is the rigid 1,3-alternate conformation that is crucial for the selective complexation of cesium. researchgate.net In this arrangement, the two crown ether loops are positioned on opposite sides of the calixarene core. This pre-organized structure creates a well-defined cavity that is sterically and electronically optimized for encapsulating the cesium ion. researchgate.netacs.org The fixed 1,3-alternate conformation minimizes the energetic penalty of reorganization upon ion binding, a common requirement for more flexible ligands, thus contributing to a more favorable binding free energy for the target ion. Research has consistently shown that calix nih.govarene-crown-6 ionophores locked in this conformation exhibit significantly higher efficiency and selectivity for cesium. researchgate.netnih.gov

The principle of size complementarity is a fundamental aspect of molecular recognition by crown ethers. The crown-6 ether loop possesses a cavity diameter that closely matches the ionic radius of the cesium cation. While 18-crown-6 (B118740) ethers are traditionally known for their affinity to potassium (K+), the integration of the crown ether into the calixarene scaffold modifies this selectivity. wikipedia.orgnih.gov The structure of Calix nih.gov-bis-1,2-benzo-crown-6 provides a three-dimensional binding pocket where the Cs+ ion can be effectively coordinated by the oxygen atoms of the polyether loops. This snug fit maximizes the electrostatic interactions between the positively charged cesium ion and the lone pairs of the oxygen atoms, contributing significantly to the stability of the complex. The optimal match between the cavity size and the ion diameter is a key determinant of the high stability constants observed for cesium complexes with this ligand.

Table 1: Ionic Radii of Alkali Metals and Crown Ether Cavity Size

Ion Ionic Radius (Å) Crown Ether Cavity Diameter (Å)
Li⁺ 0.76 12-Crown-4 1.2 - 1.5
Na⁺ 1.02 15-Crown-5 1.7 - 2.2
K⁺ 1.38 18-Crown-6 2.6 - 3.2
Rb⁺ 1.52 21-Crown-7 3.4 - 4.3

| Cs⁺ | 1.67 | Calix nih.gov-bis-crown-6 | ~3.0 |

Note: The effective cavity size of the calix-crown can be influenced by its conformation and the presence of benzo groups.

Influence of Substituent Effects on Selectivity and Binding Affinity

The binding properties of Calix nih.gov-bis-1,2-benzo-crown-6 can be fine-tuned by introducing substituents on the calixarene framework or the benzo groups of the crown ether rings. Attaching electron-donating groups, such as alkyl chains, to the upper rim of the calixarene can increase the electron density of the aromatic rings, thereby strengthening the cation-π interactions and potentially increasing the binding affinity for cesium. Conversely, electron-withdrawing groups can decrease the binding strength. atlantis-press.com

For instance, the introduction of t-octyl groups on the benzo units has been studied, leading to the compound Calix nih.govarene-bis(t-octylbenzo-crown-6). acs.orgmarshalltonlabs.com These bulky alkyl groups enhance the lipophilicity of the molecule, which is advantageous for its application in solvent extraction systems for separating cesium from aqueous solutions. Furthermore, modifications such as the addition of bisglycolamide substituents have been shown to yield ionophores with very high selectivity for Cs+ over other ions like sodium (Na+), which are often present in high concentrations in nuclear waste streams. rsc.org

Table 2: Effect of Substituents on Cesium Extraction

Ligand Substituent Key Finding
Calix nih.gov-bis-1,2-benzo-crown-6 None (base molecule) High Cs⁺ selectivity
Calix nih.govarene-bis(t-octylbenzo-crown-6) t-octyl on benzo groups Enhanced lipophilicity, effective in solvent extraction marshalltonlabs.com

Solvent Effects on Calixnih.gov-bis-1,2-benzo-crown-6 Complexation and Selectivity

The choice of solvent plays a pivotal role in the complexation behavior and selectivity of Calix nih.gov-bis-1,2-benzo-crown-6. The solvent can influence the stability of the complex by solvating the free ligand, the cation, and the resulting complex to different extents. In solvent extraction applications, the organic diluent affects the distribution ratio of the cesium ion between the aqueous and organic phases.

Studies have shown that the extraction efficiency of cesium by calix nih.govarene-crown-6 derivatives is highly dependent on the nature of the organic solvent. nih.gov For example, solvents like nitrobenzene (B124822) have been shown to be effective for cesium extraction using related calix-crown ethers. nih.gov The polarity, dielectric constant, and solvating ability of the solvent all impact the thermodynamics of the extraction process. For instance, a solvent that strongly solvates the uncomplexed cation will make the extraction into the organic phase less favorable. Conversely, a solvent that effectively solvates the calixarene-cesium complex will enhance the extraction efficiency. Research on a related compound, 1,3-di-octyloxycalix nih.govarene-crown-6, found that n-octanol was a highly efficient solvent system for cesium extraction. nih.gov

Theoretical Models of Molecular Recognition

Theoretical models, particularly those based on Density Functional Theory (DFT), have provided profound insights into the molecular recognition mechanisms of Calix nih.gov-bis-1,2-benzo-crown-6 systems. ornl.govrsc.org These computational methods allow for the detailed examination of the geometry and electronic structure of the host-guest complexes.

DFT calculations have been used to:

Predict the most stable conformation of the cesium complex, confirming that the ion is encapsulated within the cavity formed by the crown ether loops and the calixarene base. ornl.gov

Quantify the interaction energies , revealing the significant contribution of both the Cs-O interactions within the crown ether and the cation-π interactions with the aromatic rings. acs.orgornl.gov

Calculate the extraction free energy , which can establish the thermodynamic basis for the high selectivity of the ligand for cesium over other competing ions like sodium. For example, in a study of a bisglycolamide substituted derivative, the calculated difference in free energy of extraction for Cs+ versus Na+ was in good agreement with experimental values, confirming the high cesium selectivity. rsc.org

Analyze charge distribution , which helps to understand the nature of the bonding interactions within the complex.

These theoretical models are invaluable tools that complement experimental findings, providing a molecular-level understanding of the factors that govern the remarkable ion selectivity of Calix nih.gov-bis-1,2-benzo-crown-6.

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to determine the geometry, interaction energies, and electronic properties of host-guest complexes involving calixarene-crown ethers.

DFT calculations have been crucial in revealing the precise structural arrangements of complexes formed between Calix-bis-1,2-benzo-crown-6 derivatives and various metal ions. These studies consistently show that the high stability of these complexes arises from a combination of interactions. The primary binding occurs through the coordination of the cation by the oxygen atoms of the 18-crown-6 ether loops. DFT-optimized structures demonstrate that in addition to this coordination, a significant stabilizing contribution comes from cation-π interactions between the guest cation and the electron-rich aromatic rings of the calixarene backbone.

For instance, DFT calculations on the cesium complex of a calixarene-bis(crown-6) ether revealed significant π-interactions between the Cs⁺ cation and the metal-facing aromatic rings of the calixarene. The size of the guest ion plays a critical role in the geometry of these interactions; larger ions like Cs⁺ can benefit from stabilizing π-interactions with both opposing benzene (B151609) rings, whereas smaller ions may interact with only one, leading to lower complex stability. In the DFT-optimized structure of a complex with the thallium ion (Tl⁺), the cation is bound by eight interactions: six with oxygen atoms from the crown ether moiety and two via cation-π interactions with the benzene rings.

These calculations provide detailed energetic and geometric data, such as bond lengths and angles, which are essential for understanding the nature of the host-guest interactions.

Table 1: Representative DFT-Calculated Interaction Distances for Cation Complexes with Crown Ethers
CationLigand FragmentInteraction TypeCalculated Distance (Å)Reference
Cs⁺Benzo-18-crown-6 (B86084)Cs-O (Ar-O-CH₂)3.13 - 3.17
Cs⁺Benzo-18-crown-6Cs-O (CH₂-O-CH₂)3.14 - 3.21
Cs⁺MAXCalixCs-C (Aromatic)3.55 - 3.62

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvation

While DFT calculations provide static, time-averaged insights into complex structure and energetics, Molecular Dynamics (MD) simulations offer a view of the dynamic behavior of these systems over time. MD simulations model the movements of atoms and molecules, providing a detailed picture of conformational flexibility, complex stability, and the role of the solvent.

MD studies on calixarene-crown-6 compounds highlight their highly "preorganized" nature for cation binding. The rigid calixarene platform significantly reduces the conformational flexibility of the attached crown ether loops compared to free crown ethers. This structural rigidity means that the ligand does not need to undergo significant, energetically costly reorganization upon ion binding, which contributes to its high affinity and selectivity. The crown ether cavity in these molecules is less mobile and better shaped to selectively fit ions like cesium.

Computational Prediction of Binding Energies and Free Energies of Extraction for Calix-bis-1,2-benzo-crown-6 Complexes

A primary goal of computational studies is to accurately predict the binding affinity and extraction selectivity of ligands for different ions. This is achieved by calculating binding energies and the free energies associated with the transfer of the complex from an aqueous phase to an organic phase.

Theoretical calculations have successfully explained the experimentally observed selectivity of Calix-bis-1,2-benzo-crown-6 derivatives. The formation of the metal ion complex is primarily driven by the electrostatic attraction between the cation and the oxygen atoms of the crown ether, with a secondary, but crucial, contribution from cation-π interactions. Computational models can quantify these contributions to the total binding energy.

For example, quantum mechanical calculations have been used to determine the stability constants of various complexes in a given solvent. For a derivative, calixarene-bis(t-octylbenzo-18-crown-6), the stability constant (log β_org) for its complex with Tl⁺ in phenyltrifluoromethyl sulfone (FS 13) was calculated to be 13.1 ± 0.2. For the Ag⁺ complex, the value was 10.1 ± 0.2.

Similarly, the thermodynamics of ion exchange and solvent extraction processes can be modeled. The exchange extraction constant (log K_ex) corresponding to the replacement of Cs⁺ by another ion in the complex has been calculated. These theoretical results align with experimental findings that show a high affinity for large alkali metals, with studies demonstrating that calixarene-bis(benzocrown-6) exhibits even higher distribution ratios for francium (Fr⁺) than for Cs⁺.

Table 2: Computationally Derived Energetic Data for Cation Complexation
CationLigandParameterValueSolvent/PhaseReference
Tl⁺Calixarene-bis(t-octylbenzo-18-crown-6)log β_org13.1 ± 0.2FS 13
Ag⁺Calixarene-bis(t-octylbenzo-18-crown-6)log β_org10.1 ± 0.2FS 13
Tl⁺ vs Cs⁺Calixarene-bis(t-octylbenzo-18-crown-6)log K_ex1.7 ± 0.1Water/FS 13
Ag⁺ vs Cs⁺Calixarene-bis(t-octylbenzo-18-crown-6)log K_ex-1.5 ± 0.1Water/FS 13
K⁺Dibenzo-18-crown-6ΔH_binding-221 ± 19 kJ/molGas Phase
Cs⁺Dibenzo-18-crown-6ΔH_binding-136 ± 35 kJ/molGas Phase

Advanced Analytical Techniques for Characterization and Interaction Studies of Calix 1 Bis 1,2 Benzo Crown 6 Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy of Calixresearchgate.net-bis-1,2-benzo-crown-6

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for studying the structure and dynamics of Calix researchgate.net-bis-1,2-benzo-crown-6 complexes in solution. It provides detailed information on the atomic-level changes that occur upon cation binding.

Proton (¹H) and Carbon-13 (¹³C) NMR are instrumental in confirming the formation of complexes and providing insights into their structure. Upon complexation with a cation like cesium (Cs⁺), significant changes in the chemical shifts of the calixarene (B151959) and crown ether protons and carbons are observed. For instance, in studies of a closely related compound, calix researchgate.netarene-bis(t-octylbenzo-18-crown-6), the interaction with Cs⁺ causes notable shifts in the signals corresponding to the CH₂ groups of the crown ether moiety and the aromatic rings of the calixarene backbone. nih.gov These changes indicate a conformational rearrangement of the ligand to accommodate the guest cation within its cavity. nih.gov

¹³³Cs NMR is a particularly powerful tool for studying cesium complexes directly. The chemical shift of the ¹³³Cs nucleus is highly sensitive to its chemical environment, making it an excellent probe for complexation. Studies have shown that Calix researchgate.net-bis-1,2-benzo-crown-6 derivatives can form complexes with one or two cesium ions, with stoichiometries of 1:1 (L·Cs⁺) and 1:2 (L·2Cs⁺). nih.gov The different chemical shifts observed in the ¹³³Cs NMR spectrum allow for the identification and quantification of each species in solution. nih.gov

By titrating the ligand solution with a cesium salt and monitoring the changes in the NMR spectra, the stoichiometry of the complexes can be determined, and the stability constants can be calculated. nih.gov For example, the stability constants for the 1:1 and 1:2 complexes of calix researchgate.netarene-bis(t-octylbenzo-18-crown-6) with Cs⁺ in nitrobenzene-d₅ have been determined using this method. nih.gov

Table 1: Stability Constants of Cesium Complexes with a Calix researchgate.netarene-bis(crown-6) Derivative Determined by NMR

Complex Stoichiometry (Ligand:Cs⁺) Stability Constant
L·Cs⁺ 1:1 log β(nb) = 8.8 ± 0.1
L·2Cs⁺ 1:2 log β(nb) = 15.1 ± 0.3

Data obtained for calix researchgate.netarene-bis(t-octylbenzo-18-crown-6) in nitrobenzene-d₅. nih.gov

Pulsed-Field Gradient (PFG) NMR, also known as Diffusion-Ordered Spectroscopy (DOSY), is a non-invasive technique used to measure the self-diffusion coefficients of molecules in solution. oxinst.comresearchgate.net This information can be used to determine molecular size and to study association phenomena. scirp.org In the context of Calix researchgate.net-bis-1,2-benzo-crown-6, PFG-NMR can distinguish between the free ligand and its various complexed forms based on their different diffusion rates. researchgate.net

Saturation-transfer NMR is an effective method for investigating the kinetics of chemical exchange processes that are slow on the NMR timescale. nih.gov This technique is particularly useful for studying the rates at which a cation associates with and dissociates from the calixarene host.

Using a saturation-transfer ¹³³Cs NMR technique, researchers have determined the correlation times (τₑₓ) for the chemical exchange between the different cesium species complexed with calix researchgate.netarene-bis(t-octylbenzo-18-crown-6). nih.gov This provides quantitative data on the lability of the complexes. For instance, the exchange times between the 1:1 (L·Cs⁺) and 1:2 (L·2Cs⁺) complexes, as well as between the 1:2 complex and free Cs⁺ ions, have been measured, providing a deeper understanding of the dynamic equilibrium in solution. nih.gov

Table 2: Chemical Exchange Correlation Times for Cesium Complexes

Exchange Process Correlation Time (τₑₓ)
L·Cs⁺ ⇌ L·2Cs⁺ 33.6 ms
L·2Cs⁺ ⇌ Free Cs⁺ 29.2 ms

Data obtained for calix researchgate.netarene-bis(t-octylbenzo-18-crown-6). nih.gov

UV-Visible (UV-Vis) Spectroscopy and Spectrophotometric Titrations for Complexation Studies

UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the complexation of Calix researchgate.net-bis-1,2-benzo-crown-6. The aromatic units within the calixarene skeleton give rise to characteristic absorption bands in the UV region. Upon complexation with a metal cation, the electronic environment of these chromophores is altered, leading to changes in the UV-Vis spectrum, such as a shift in the absorption maximum (λₘₐₓ) or a change in absorbance intensity. researchgate.net

Spectrophotometric titration is a powerful application of this principle. In this experiment, the UV-Vis spectrum of a solution of the calixarene is recorded upon the incremental addition of a solution containing the guest cation. mdpi.com The systematic changes in the spectra are then analyzed to determine the stoichiometry of the resulting complex and its association or stability constant (K). researchgate.netresearchgate.net This method has been successfully applied to study the complexation of various calixarene-crown ether derivatives with a range of cations, including alkali metals and lanthanides. researchgate.netmdpi.com For example, studies on related calix researchgate.netarene amide derivatives have shown the formation of 1:1 complexes with lanthanide cations, with high stability constants determined from the titration data. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Stoichiometry and Characterization

Electrospray Ionization Mass Spectrometry (ESI-MS) is an essential tool for the characterization of supramolecular complexes. nih.gov As a soft ionization technique, it allows for the transfer of non-covalently bound complexes from solution into the gas phase with minimal fragmentation. nih.gov This enables the direct observation of the intact complex ion.

For Calix researchgate.net-bis-1,2-benzo-crown-6, ESI-MS is used to unequivocally confirm the stoichiometry of its metal complexes. researchgate.net The mass spectrum will show a peak corresponding to the mass-to-charge ratio (m/z) of the complex ion, for example, [Ligand + Cation]⁺. The observed m/z value can be compared to the calculated theoretical value for a given stoichiometry (e.g., 1:1 or 1:2), providing definitive proof of the complex's composition. nih.gov ESI-MS has been used to confirm the formation of 1:1 complexes between calix researchgate.netarene derivatives and cations such as K⁺ and various lanthanides. nih.govresearchgate.net

Infrared (IR) Spectroscopy for Structural Insights

Infrared (IR) spectroscopy probes the vibrational frequencies of molecules and can provide valuable structural information about Calix researchgate.net-bis-1,2-benzo-crown-6 and its complexes. The IR spectrum of the ligand is characterized by specific absorption bands corresponding to the vibrations of its functional groups, such as the C-O-C stretching of the crown ether rings and the vibrations of the aromatic skeleton.

Upon complexation with a cation, the interaction between the cation and the oxygen atoms of the crown ether moieties alters the force constants of the C-O bonds. nih.gov This change is reflected in the IR spectrum as a shift in the frequency of the C-O-C stretching vibrations. Monitoring these shifts provides direct evidence of the cation's coordination within the crown ether cavity. These structural insights complement data from other techniques, helping to build a complete picture of the complex's architecture. nih.gov

X-ray Crystallography of Calixresearchgate.net-bis-1,2-benzo-crown-6 Complexes and Conformational Analysis

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of molecular complexes in the solid state, providing unparalleled insight into binding modes, conformational changes, and intermolecular interactions. For calix researchgate.netarene-based hosts, this technique is essential for unambiguously identifying the specific conformation adopted by the macrocycle upon complexation.

Calix researchgate.netarenes are known for their conformational flexibility, existing in four primary limiting conformations: cone, partial cone, 1,2-alternate, and 1,3-alternate. researchgate.net The conformation is often fixed by functionalization of the lower rim phenolic groups. researchgate.net In the context of crown-ether-appended calix researchgate.netarenes, the 1,3-alternate conformation is frequently observed in crystalline structures. For instance, the 1,3-alternate conformation of a calix researchgate.netcrown derivative was unequivocally confirmed by X-ray single-crystal diffraction. nih.gov This conformation positions the two benzo-crown-6 loops on opposite sides of the calixarene annulus, creating distinct binding pockets.

Crystallographic studies on related resorcin researchgate.netarene-crown ethers have revealed that these molecules tend to prefer a boat conformation in the solid state. nih.govjyu.fi The arrangement of the crown ether moieties can vary, with both syn and anti arrangements being observed. nih.govjyu.fi

Table 1: Common Conformations of Calix researchgate.netarene Derivatives

Conformation Description
Cone All four phenolic units point in the same direction.
Partial Cone Three phenolic units point in one direction, while one is inverted.
1,2-Alternate Two adjacent phenolic units are inverted relative to the other two.
1,3-Alternate Two opposite phenolic units are inverted relative to the other pair.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is a widely used electrochemical technique to determine the stability constants of complexes in solution. This method involves monitoring the potential of an ion-selective electrode while titrating a solution of the metal ion with the ligand (the calixarene). The resulting titration curve allows for the calculation of the stoichiometry and stability of the formed complexes.

The stability constant (log K) is a quantitative measure of the binding affinity between the host (calixarene) and the guest (ion). For a given host-guest system, potentiometric titrations can be performed in various solvent systems to understand the influence of the medium on complex stability. chemijournal.com

In a study of a related calix researchgate.net-cyclen-benzo-crown-6 ligand, potentiometric titration was used to determine both the protonation constants of the free ligand and the stability constants of its complexes with copper(II) and zinc(II) ions. researchgate.net The experiments were conducted in a mixed solvent system at a constant temperature to ensure thermodynamic consistency. researchgate.net The data revealed the formation of stable complexes, with specific log K values indicating the strength of the interaction. researchgate.net

Table 2: Representative Stability Constants (log K) for a Calix researchgate.netarene Derivative Determined by Potentiometric Titration

Cation log K₁ log K₂ log K₃ log K₄
H⁺ 10.91 10.30 6.24 2.55
Cu²⁺ 22.09 - - -
Zn²⁺ 12.33 - - -

Data derived from a study on a calix researchgate.net-cyclen-benzo-crown-6 system in 40% CH₂Cl₂/CH₃OH at 25 °C. The values for H⁺ represent protonation constants of the ligand. researchgate.net

The technique is also foundational in the development of ion-selective electrodes (ISEs), where calixarene derivatives act as the ionophore in the electrode membrane. The potentiometric response of these sensors is directly related to the stability and selectivity of the complex formed between the calixarene and the target ion. japsonline.com

Fluorescence Spectroscopy for Optical Sensing Mechanisms

Fluorescence spectroscopy is a highly sensitive technique used to investigate the binding events of fluorescent chemosensors. Calix researchgate.net-bis-1,2-benzo-crown-6 derivatives can be functionalized with fluorogenic units to create optical sensors that signal the presence of specific ions through changes in their fluorescence properties.

The primary mechanisms for fluorescence sensing in these systems include Photoinduced Electron Transfer (PET), fluorescence resonance energy transfer (FRET), and excimer/exciplex formation. Upon cation binding, the electronic properties of the fluorophore are altered, leading to a measurable change in the emission spectrum, such as quenching (decrease in intensity) or enhancement (increase in intensity). mdpi.com

For example, a fluorescent chemosensor based on a 1,3-alternate calix researchgate.netcrown framework demonstrated high selectivity for copper(II) ions. nih.gov The addition of Cu²⁺ to a solution of the sensor resulted in a significant decrease in its fluorescence intensity, indicating a strong quenching effect. nih.gov This quenching occurs because the paramagnetic Cu²⁺ ion, upon complexation, facilitates non-radiative decay pathways for the excited state of the fluorophore. The selectivity of this sensor was confirmed by competition experiments, where the fluorescence remained quenched even in the presence of other metal ions like Co²⁺, Ni²⁺, and Zn²⁺. nih.gov

In some designs, the binding of a cation can inhibit a pre-existing PET process that quenches the fluorescence of the free sensor. mdpi.com In such cases, complexation leads to a "turn-on" response with a significant enhancement of the fluorescence signal. mdpi.com The magnitude of the fluorescence change can be used to quantify the concentration of the target ion.

Table 3: Fluorescence Response of a Calix researchgate.netcrown-based Chemosensor

Analyte (Ion) Fluorescence Response Wavelength Shift (nm)
None Strong Emission -
Cu²⁺ Significant Quenching Hypochromic shift (~20 nm in absorbance)
Na⁺, K⁺, Mg²⁺ No significant change None
Ca²⁺ Slight Intensity Increase Bathochromic shift (~15 nm)

Data generalized from a study on a 1,3,4-oxadiazole-functionalized calix researchgate.netcrown chemosensor. nih.gov

Applications of Calix 1 Bis 1,2 Benzo Crown 6 in Selective Separation and Sensing Technologies

Selective Extraction and Separation from Complex Mixtures

The ability of Calix-bis-1,2-benzo-crown-6 and its derivatives to selectively encapsulate cesium ions is a cornerstone of its application in separation science. This capability is crucial in processes where cesium must be isolated from complex matrices containing a large excess of other ions, such as sodium.

Solvent Extraction Systems for Cesium Remediation from Nuclear Waste

The selective removal of radioactive cesium isotopes, particularly ¹³⁷Cs, from high-level liquid waste (HLLW) is a critical challenge in the management of nuclear waste due to its significant contribution to radioactivity and heat generation. Calixarene-bis(crown-6) ethers have been identified as exceptionally potent extractants for this purpose. These compounds are key components in solvent extraction processes designed to partition cesium from highly acidic waste streams that contain vast excesses of other metal ions like sodium and potassium.

The effectiveness of these systems relies on the high selectivity of the calixarene-bis(crown-6) molecule for Cs⁺. The 1,3-alternate conformation of the calixarene (B151959) framework positions the two crown-6 ether loops to form a perfect cavity for the cesium ion, leading to strong and selective complexation. Various derivatives have been synthesized to optimize performance, including lipophilic versions designed to improve solubility in organic diluents and prevent leaching into the aqueous phase. For instance, Calixarene-bis(tert-octylbenzo-crown-6) (BOBCalixC6) has been extensively studied for its efficiency in extracting cesium into ionic liquids and other organic solvents.

Research has focused on optimizing the solvent system, which typically consists of the calixcrown extractant, a phase modifier to improve solubility and prevent third-phase formation, and a suitable diluent like n-dodecane or phenyltrifluoromethyl sulfone (FS-13). Studies have shown that the stoichiometry of the extracted complex is often a 1:1:1 ratio of Cs⁺, the calix-crown ligand, and the counter-anion (e.g., nitrate). The efficiency of these systems is demonstrated by high distribution coefficients and separation factors, even under the harsh acidic conditions of actual nuclear waste.

Cesium Extraction Performance Data
Calixarene DerivativeDiluent/Solvent SystemKey FindingSource
Calixarene-bis(tert-octylbenzo-crown-6) (BOBCalixC6)Ionic LiquidsDemonstrated effective solvent extraction of Cs⁺ from aqueous solutions.
1,3-dioctyloxycalixarene-crown-6 (CC6)30% isodecyl alcohol in n-dodecaneOptimized for efficient recovery of cesium from 1-6.0 M nitric acid.
Calixarene-bis(benzocrown-6) (CBCBGA)Nitrobenzene (B124822)Showed higher selectivity for Cs⁺ over K⁺, Na⁺, and Rb⁺ in acidic media.
CBisC6@SiO₂ (Immobilized on Silica)3.0 M HNO₃Achieved 99.5% removal efficiency for Cs with strong selectivity over other fission products.

Supported Liquid Membrane Transport of Alkali Metal Ions using Calix-bis-1,2-benzo-crown-6

Supported liquid membrane (SLM) technology offers a promising alternative to solvent extraction, minimizing solvent inventory and integrating extraction and stripping into a single process. Calixarene-bis(benzocrown-6) has been successfully employed as a carrier in SLM systems for the selective transport of alkali metal ions.

In these systems, the calix-crown compound is immobilized within the pores of a microporous support, separating an aqueous feed solution from a stripping solution. The calixarene carrier selectively binds with the target ion (e.g., Cs⁺) at the feed-membrane interface, transports the complex across the membrane, and releases the ion into the stripping phase. This process allows for the selective removal of ions from a dilute feed solution and concentration into a small volume of stripping solution.

Studies have demonstrated the high affinity of Calixarene-bis(benzocrown-6) for larger alkali metals. For instance, it has been shown to effectively transport not only cesium but also francium (Fr⁺), the heaviest alkali metal, with even higher distribution ratios observed for Fr⁺ compared to Cs⁺. This highlights the exceptional size-selectivity of the calix-crown cavity, making it a valuable tool for separating and studying rare and radioactive elements. The transport efficiency is influenced by factors such as the composition of the organic membrane liquid, the acidity of the feed solution, and the concentration of the stripping agent.

Nanofiltration-Complexation Systems for Cesium/Sodium Separation with Water-Soluble Derivatives

A significant challenge in treating nuclear waste is the immense concentration of sodium ions, which can be thousands of times greater than that of cesium. To address this, a hybrid process combining complexation with nanofiltration has been developed, utilizing water-soluble derivatives of Calix-bis-1,2-benzo-crown-6.

In this approach, hydrophilic groups such as sulfonate, carboxyl, or hydroxy moieties are chemically attached to the calix-crown structure, rendering it soluble in aqueous solutions. When added to a waste stream, these water-soluble ligands selectively complex with Cs⁺ ions. The resulting large Cs⁺-calixarene complex can then be efficiently retained by a nanofiltration membrane, while smaller, uncomplexed ions like Na⁺ pass through into the permeate.

The effectiveness of this method depends on the ligand's binding efficiency and selectivity for Cs⁺ over Na⁺ in a highly saline environment. Research has shown that derivatives with sulfato or diethanolamino groups are particularly effective, demonstrating high selectivity for Cs⁺ in moderately salted media. This nanofiltration-complexation process represents an innovative and efficient method for achieving the difficult separation of cesium from high-sodium nuclear waste streams.

Performance of Water-Soluble Calixbenzocrowns-6 in Cs⁺/Na⁺ Separation
Ligand DerivativeHydrophilic GroupsMediumKey Feature
Compound 9HydroxyAqueousConsidered one of the most selective ligands for Cs⁺ in moderate salt.
Compound 12SulfatoAqueousRepresents one of the most selective ligands for Cs⁺ in moderate salt.
Compound 15DiethanolaminoAqueousRepresents one of the most selective ligands for Cs⁺ in moderate salt.
Compound 10CarboxyAqueousShowed decreased Cs⁺ retention at higher sodium concentrations, suggesting weaker selectivity.

Molecular Sensing and Detection Applications

The high selectivity and strong binding affinity of Calix-bis-1,2-benzo-crown-6 for cesium ions also make it an ideal recognition element for the development of chemical sensors. These sensors can provide real-time, sensitive, and selective detection of Cs⁺, which is vital for environmental monitoring and process control.

Development of Optical Sensors for Cesium using Calix-bis-1,2-benzo-crown-6

Optical sensors, particularly those based on fluorescence, offer significant advantages for ion detection, including high sensitivity and rapid response times. Researchers have developed highly effective fluorescent sensors for Cs⁺ by integrating a fluorophore (a light-emitting unit) with the Calixarene-bis(crown-6-ether) scaffold.

In a common design, a fluorophore like dioxycoumarin is incorporated into the crown ether loops of the calixarene. In the absence of cesium, the sensor may exhibit a certain level of fluorescence. Upon binding of a Cs⁺ ion within the calix-crown cavity, the photophysical properties of the fluorophore are altered, leading to a detectable change in the fluorescence signal, such as an enhancement in intensity or a shift in wavelength. This change serves as a direct indicator of the presence and concentration of cesium.

To enable detection in environmental or biological samples, water-soluble versions of these sensors have been created by adding sulfonate groups to the calixarene base. These sensors demonstrate remarkable selectivity for Cs⁺ even in the presence of high concentrations of competing ions like Na⁺ and K⁺. The stability constants of the formed complexes are high, indicating strong binding, which contributes to the sensor's low detection limits. This technology has been successfully integrated into microfluidic chips for on-line, continuous monitoring of cesium in water.

Complex Stability Constants for a Calixarene-Based Fluorescent Sensor
ComplexStoichiometry (Metal:Ligand)Log K
Cs⁺ Complex 11:14.22 ± 0.02
Cs⁺ Complex 22:13.91 ± 0.07

Ion-Selective Electrodes (ISEs) based on Calix-bis-1,2-benzo-crown-6

Ion-selective electrodes (ISEs) are electrochemical sensors that generate a potential difference proportional to the concentration of a specific ion in a solution. The selectivity of an ISE is determined by the ionophore—the active recognition molecule—incorporated into its membrane. Due to its exceptional Cs⁺ selectivity, Calixarene-bis(crown-6) and its analogues are excellent ionophores for cesium-selective electrodes.

An ISE for cesium is typically constructed using a poly(vinyl chloride) (PVC) membrane containing the calix-crown ionophore, a plasticizer, and an ionic additive. When the electrode is immersed in a sample solution, the calix-crown ionophore at the membrane surface selectively complexes with Cs⁺ ions. This interaction establishes a boundary potential that is measured against a reference electrode.

Thiacalixbiscrown ethers, where sulfur atoms replace some oxygen atoms in the calixarene framework, have been shown to be particularly effective. An ISE based on 1,3-alternate thiacalixbiscrown-6,6 demonstrated high selectivity for cesium over potassium and other alkali metal ions. These electrodes exhibit a near-Nernstian linear response over a wide concentration range, have fast response times, and can operate across a broad pH range, making them suitable for various analytical applications.

Performance Characteristics of a Cs⁺-Selective Electrode
ParameterValue
Ionophore1,3-alternate thiacalixbiscrown-6,6
Linear Range1.0 x 10⁻⁶ to 3.2 x 10⁻² M
Slope57.6 mV/decade
Response Time~5 seconds
Operational pH Range2.5 - 12.5
Selectivity over K⁺ (log KpotCs,K)-3.7

Logic Gate Applications utilizing Calixnih.gov-bis-1,2-benzo-crown-6 Sensing Properties

Molecular logic gates are chemical species that can perform logical operations based on specific chemical or physical inputs, resulting in a measurable output. The fundamental principle behind a molecular logic gate is the change in a molecule's properties, such as its fluorescence or absorbance, in response to the presence or absence of one or more stimuli. These stimuli, which act as inputs, can include ions, molecules, or light. The resulting change in the molecule's property is the output. Depending on the relationship between the inputs and the output, various logic gates such as AND, OR, NOR, and XOR can be constructed.

The ability of calixarene-crown ether derivatives to selectively bind specific ions makes them promising candidates for the development of molecular logic gates. The binding of a target ion (input) can trigger a conformational change in the calixarene structure, which in turn can affect the properties of a tethered signaling unit, leading to a detectable change in the output signal. For a molecule to function as a logic gate, it must possess at least two distinct states that can be reversibly switched by external inputs.

In the context of Calix nih.gov-bis-1,2-benzo-crown-6, its documented ion-sensing capabilities, particularly its affinity for certain cations, could theoretically form the basis for the design of molecular logic gates. For instance, the binding of a specific metal ion could quench or enhance the fluorescence of a suitably modified Calix nih.gov-bis-1,2-benzo-crown-6, representing a simple YES or NOT logic gate. More complex logic functions, such as AND or OR gates, would require the molecule to respond to two different inputs.

However, based on a comprehensive review of the available scientific literature, there are currently no specific research articles or detailed studies demonstrating the application of Calix nih.gov-bis-1,2-benzo-crown-6 in the construction of molecular logic gates. While the sensing properties of this compound have been investigated, its translation into functional logic gate systems has not been reported. Research in this area has focused on other, related calix nih.govarene-crown-6 derivatives. For example, a bis(indoly)calix nih.govcrown-6 has been utilized to create NOR logic gates. mdpi.com

The potential for Calix nih.gov-bis-1,2-benzo-crown-6 in this field remains an area for future exploration. Further research would be required to functionalize this specific calixarene with appropriate chromophores or fluorophores and to systematically investigate its response to various combinations of chemical inputs to determine if it can be effectively employed in the development of molecular logic gates.

Future Directions and Emerging Research Avenues for Calix 1 Bis 1,2 Benzo Crown 6

Rational Design of Novel Calixnih.gov-bis-1,2-benzo-crown-6 Architectures with Enhanced Selectivity

A primary focus of future research is the rational design of new calix nih.gov-bis-benzo-crown-6 derivatives with tailored selectivities for specific guest ions. The versatility of the calixarene (B151959) platform allows for systematic modifications to fine-tune its binding properties.

Key strategies include:

Conformational Control: The calix nih.govarene scaffold can be "locked" into different conformations (cone, partial cone, 1,2-alternate, and 1,3-alternate). osti.govmdpi.com The 1,3-alternate conformation is of particular interest as it creates a well-defined cavity that is highly effective for encapsulating specific cations like cesium, leading to remarkable Cs+/Na+ selectivity. osti.gov Future work will likely involve synthesizing and evaluating derivatives fixed in other conformations to target different ions.

Functional Group Incorporation: Introducing specific functional groups onto the calixarene upper or lower rim, or on the benzo-crown moiety, can significantly alter binding affinity and selectivity. For instance, the incorporation of proton-ionizable groups can dramatically enhance extraction efficiencies for metal cations. osti.gov Research is exploring a wider range of functional groups to create receptors for a broader spectrum of guests.

Modification of the Crown Ether Loop: Altering the size and composition of the polyether rings is a direct way to modulate ion selectivity, based on the principle of matching the cation size to the cavity size. acs.org While the benzo-18-crown-6 (B86084) unit is well-suited for larger alkali metals like Cs+, future designs may incorporate smaller or larger crown ether loops to target other ions. nih.govscispace.com

Table 1: Influence of Structural Modification on Cation Selectivity
Structural ModificationTarget IonObserved EffectReference
Fixing 1,3-alternate conformationCs⁺High Cs⁺/Na⁺ selectivity in extraction and transport osti.gov
Incorporation of a proton-ionizable groupCs⁺Markedly enhanced extraction efficiency osti.gov
Bridging with two different crown ether loopsVarious Metal IonsSelectivity is influenced by the size of the crown ether scispace.com
Synthesis of thiacalix nih.govbiscrown ethersCs⁺High selectivity for Cs⁺ over K⁺ in ion-selective electrodes nih.gov

Exploration of New Host-Guest Systems and Complexation Beyond Alkali Metals

While the complexation of alkali metals by calix nih.gov-bis-benzo-crown-6 is well-documented, a significant area of emerging research is the exploration of its binding capabilities with a wider range of guest species.

Alkaline Earth and Transition Metals: Studies have begun to investigate the interaction of these macrocycles with divalent cations. For example, calix nih.govbiscrown-6 has been shown to form complexes with calcium (Ca2+) and barium (Ba2+). scispace.com Other research has examined the transport of transition metal ions like copper (Cu2+), iron (Fe3+), and others using calix nih.govcrown derivatives. researchgate.net The unique coordination environment offered by the dual crown ether cavities and the calixarene platform could lead to selective receptors for these industrially and biologically important ions.

Heavy Metals and Other Cations: The potential for these compounds to bind toxic heavy metal ions is an area of growing interest for environmental remediation. biointerfaceresearch.com Furthermore, the exceptional affinity for Cs+ has been extended to the even larger and rarer francium ion (Fr+), demonstrating higher distribution ratios for Fr+ than for Cs+. nih.gov The complexation of univalent thallium (Tl+) has also been studied, revealing an extraordinarily high stability constant. ornl.govresearchgate.net

Anions and Neutral Molecules: The functionalization of the calixarene framework can create binding sites for species other than cations. By incorporating hydrogen-bond donors or other specific recognition motifs, it is possible to design receptors for anions or small neutral molecules. mdpi.com This expands the scope of potential applications into areas like sensing and separation of non-metal species.

Integration of Calixnih.gov-bis-1,2-benzo-crown-6 into Advanced Functional Materials

A major thrust of future research is the incorporation of these molecular receptors into functional materials and devices to harness their molecular recognition properties on a macroscopic scale.

Ion-Selective Electrodes (ISEs): Calix nih.govarene-crown ethers have proven to be excellent ionophores for the fabrication of ISEs. Their high selectivity allows for the development of sensors for specific ions in complex mixtures. nih.gov For example, electrodes based on a 1,3-alternate thiacalix nih.govbiscrown-6,6 showed high selectivity for cesium ions, with a wide linear response range and a fast response time. nih.gov Future work aims to develop ISEs for a broader range of ions with even lower detection limits and improved durability. biointerfaceresearch.comutwente.nl

Membrane-Based Separations: The ability of calix nih.gov-bis-benzo-crown-6 derivatives to selectively bind and transport ions makes them ideal candidates for liquid and polymer inclusion membranes. researchgate.netchemrxiv.org These systems are crucial for applications such as nuclear waste remediation, where the selective removal of radioactive Cs-137 is a priority. osti.govbarc.gov.in Research is focused on improving the transport efficiency, membrane stability, and scalability of these separation processes.

Sensors and Molecular Switches: By attaching chromogenic or fluorogenic units to the calix nih.gov-bis-benzo-crown-6 scaffold, it is possible to create optical sensors that signal the binding of a target ion through a change in color or fluorescence. mdpi.com Furthermore, the conformational changes that can occur upon guest binding open the door to designing molecular switches, where the binding event triggers a specific action or change in the material's properties.

Table 2: Applications in Advanced Functional Materials
Application AreaSpecific UseKey FindingReference
Ion-Selective ElectrodesCs⁺ detection1,3-alternate thiacalix nih.govbiscrown-6,6-based electrode showed a near-Nernstian slope and high selectivity over K⁺. nih.gov
Membrane TransportSelective Cu²⁺ transportA dihydroxycalix nih.govcrown derivative efficiently transported Cu²⁺ across a liquid membrane. researchgate.net
Nuclear Waste RemediationSelective Fr⁺ separationCalix nih.govarene-bis(benzocrown-6) demonstrated selective transport of Fr⁺ from aqueous solutions. nih.gov
SensingRecognition of Ca²⁺ and F⁻A bis(indoly)calix nih.govcrown-6 derivative showed selective recognition for both a cation and an anion. mdpi.com

Enhanced Computational Modeling for Predictive Design and Mechanistic Understanding

Computational chemistry, particularly Density Functional Theory (DFT), is becoming an indispensable tool in the study of calix nih.gov-bis-benzo-crown-6 and its complexes. These methods provide insights that are often difficult to obtain through experimental means alone.

Predictive Design: Computational models can be used to screen potential new calixarene architectures before undertaking complex and time-consuming synthesis. By calculating binding energies and predicting selectivity for different ions, researchers can prioritize the most promising candidates for development.

Mechanistic Insights: DFT calculations help to elucidate the precise nature of the host-guest interactions. For example, studies have confirmed the significant role of π-interactions between the aromatic rings of the calixarene and the complexed cation, which is a key factor in the high stability of these complexes. nih.gov Understanding these interactions at a molecular level is crucial for designing next-generation hosts with enhanced affinity and selectivity.

Structural Elucidation: Computational methods are used to determine the most probable three-dimensional structures of the host-guest complexes. ornl.gov This information complements experimental data from techniques like NMR spectroscopy and X-ray crystallography, providing a complete picture of the complexation process. nih.gov

The synergy between predictive modeling and experimental synthesis is expected to accelerate the discovery of new calix nih.gov-bis-benzo-crown-6 derivatives with unprecedented properties and functions, paving the way for their application in advanced technologies ranging from environmental science to materials science and beyond.

Q & A

Q. How is Calix[4]-bis-1,2-benzo-crown-6 synthesized, and what key analytical techniques confirm its structure and purity?

  • Methodological Answer : The synthesis involves cyclizing dialkylated calix[4]arene derivatives with crown-ether-forming reagents. For example, refluxing calix[4]arene with 1.1 equivalents of ditosylate and 4 equivalents of Cs₂CO₃ in acetonitrile yields the 1,3-alternate conformation of the compound in 86% yield after purification . Key characterization techniques include:
  • Nuclear Magnetic Resonance (NMR) : To confirm the macrocyclic structure and substituent positions.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95% is typical for research-grade material).
    Table 1 : Synthesis Optimization
Reagent/ConditionRoleYieldReference
Cs₂CO₃ in MeCN, refluxBase and solvent for cyclization86%

Q. What are the fundamental principles governing the selective extraction of cesium ions using this compound?

  • Methodological Answer : The compound’s benzo-crown-6 moiety selectively complexes Cs⁺ due to cavity size matching and cation-π interactions. Researchers typically:
  • Use solvent extraction systems (e.g., phenyltrifluoromethyl sulfone) to test selectivity against competing ions (Na⁺, K⁺).
  • Perform batch experiments with varying Cs⁺ concentrations, followed by ICP-MS or radiometric analysis to determine distribution ratios (D values) .
  • Compare results with theoretical models (e.g., DFT calculations) to validate binding mechanisms.

Advanced Research Questions

Q. How can researchers optimize the pH-dependent extraction efficiency of this compound for cesium ions in mixed ionic solutions?

  • Methodological Answer : pH optimization involves:
  • Conducting extraction trials at incremental pH values (e.g., 1–12) using buffer systems.
  • Analyzing Cs⁺ recovery via UV-Vis spectroscopy (for colored complexes) or gamma spectroscopy (for radioactive ¹³⁷Cs).
  • Example Finding : At pH 2, extraction efficiency exceeds 75% in acidic nuclear waste simulants due to protonation of competing ions, while neutral pH reduces efficiency to <30% .
    Table 2 : pH-Dependent Extraction Efficiency
pHCs⁺ Extraction Efficiency (%)Competing Ion Interference
275Low (H⁺ dominates)
730High (Na⁺/K⁺ compete)

Q. What methodological approaches are used to modify the this compound structure to enhance selectivity for specific alkali metal ions?

  • Methodological Answer : Functionalization strategies include:
  • Amino-group addition : Enhances pH-responsive behavior, enabling reversible Cs⁺ binding (e.g., amino-functionalized derivatives show 95% Cs⁺ release at pH 10) .
  • Substituent tuning : Introducing electron-withdrawing groups (e.g., -CN) to alter cavity polarity.
  • Computational screening : Using molecular dynamics (MD) simulations to predict binding affinities before synthesis.

Q. How should researchers address contradictory data regarding the stoichiometry of cesium complexation with this compound in different solvent systems?

  • Methodological Answer : Resolve discrepancies by:
  • Isothermal Titration Calorimetry (ITC) : Directly measure binding stoichiometry and thermodynamics.
  • X-ray crystallography : Determine solid-state structures of Cs⁺ complexes.
  • Comparative solvent studies : Test solvents with varying dielectric constants (e.g., nitrobenzene vs. dichloromethane) to isolate solvent effects .

Q. What experimental strategies assess the radiation stability of this compound in nuclear waste treatment applications?

  • Methodological Answer :
  • Gamma irradiation testing : Expose the compound to ⁶⁰Co sources (doses up to 1000 kGy) and analyze post-irradiation integrity via FTIR and MS.
  • Post-irradiation extraction tests : Compare Cs⁺ distribution ratios (D) before and after irradiation to quantify degradation .
  • Table 3 : Radiation Stability Metrics
Radiation Dose (kGy)D (Cs⁺) Retention (%)Degradation Byproducts Identified
50085None detected
100060Oxidized crown fragments

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.